
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as IPPB, is a compound that has gained attention in scientific research due to its potential applications in various fields. IPPB is a white crystalline powder that has a molecular weight of 351.48 g/mol and a chemical formula of C18H23N3O3.
Scientific Research Applications
N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and apoptosis, indicating that it may have potential as a treatment for neurodegenerative diseases. In cardiovascular disease, this compound has been shown to have vasodilatory effects, suggesting that it may have potential as a treatment for hypertension.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. This compound has also been shown to inhibit the activity of caspases, which are involved in apoptosis. In addition, this compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell growth and induces apoptosis. In addition, this compound has been shown to protect neurons from oxidative stress and apoptosis. In vivo studies have shown that this compound has vasodilatory effects and reduces blood pressure. This compound has also been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a novel therapeutic agent. This compound has been shown to have promising results in various fields of research, indicating that it may have potential as a treatment for cancer, neurodegenerative diseases, and cardiovascular disease. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its potential as a cancer treatment. Studies could focus on optimizing the synthesis method of this compound and testing its efficacy in animal models of cancer. Another direction is to investigate its potential as a neuroprotective agent. Studies could focus on identifying the specific mechanisms by which this compound protects neurons and testing its efficacy in animal models of neurodegenerative diseases. Additionally, further studies could investigate the cardiovascular effects of this compound and its potential as a treatment for hypertension and heart failure.
Synthesis Methods
The synthesis of N-(3-isopropoxypropyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves a multistep process that includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine to form 3-(isopropylamino)-1,2,4-oxadiazole-5-carboxylic acid. This intermediate is then reacted with 4-bromo-1-butanol to form this compound. The overall yield of this process is approximately 50%.
Properties
IUPAC Name |
4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-14(2)23-13-7-12-19-16(22)10-6-11-17-20-18(21-24-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLJLZDJVKUJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
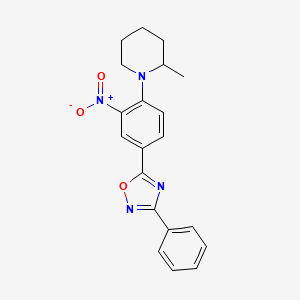

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)
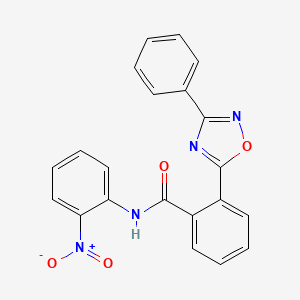
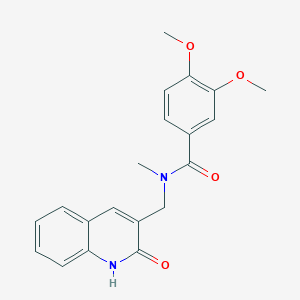

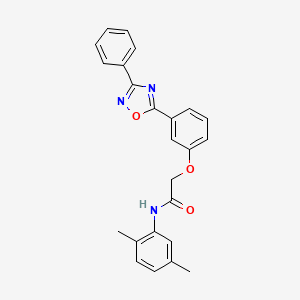

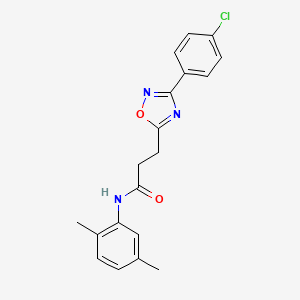
![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
